molecular formula C11H13NO B2998174 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 27295-88-1

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2998174
CAS No.: 27295-88-1
M. Wt: 175.231
InChI Key: GZNOQHOEQNQFAB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with two methyl groups attached at the 4-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the following steps:

    N-Alkylation: The initial step involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives. This reaction is carried out under mild conditions using suitable alkylating agents.

    Oxidation: The resulting iminium salts from the N-alkylation step are then oxidized to form the desired this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, alcohol derivatives, and more complex isoquinoline-based compounds.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate neurotransmission, cellular signaling, and metabolic processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the 4,4-dimethyl substitution.

    3,4-Dihydroisoquinolin-1-one: Another related compound with a different substitution pattern.

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and studying the effects of structural modifications on biological activity .

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2)7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNOQHOEQNQFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The compound (1.3 g) obtained in step (d) just above was dissolved in diethyl ether(15 ml). Phosphorus pentachloride (1.1 g) was added to the solution. The mixture was stirred at room temperature for 30 min. The solvent was then removed by distillation under the reduced pressure. Glyme (20 ml) and sodium boron hydride (1.1 g) were added to the residue. The mixture was stirred at room temperature for one hr. Water was added to the reaction solution, followed by stirring. The mixture was then extracted with ethyl acetate. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was then removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol=30:1) to give 4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one (1.8 g).
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